
2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione is a heterocyclic compound that contains phosphorus and sulfur atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione typically involves the reaction of triphenylphosphine with sulfur-containing reagents under controlled conditions. One common method involves the use of Lawesson’s reagent, which facilitates the formation of the thiophosphinine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity reagents to achieve consistent product quality.
化学反応の分析
Types of Reactions
2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphinine ring to a more reduced form.
Substitution: The phenyl groups attached to the ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or polymers.
作用機序
The mechanism of action of 2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids.
類似化合物との比較
Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Another heterocyclic compound with similar structural features but containing nitrogen atoms instead of phosphorus and sulfur.
2,4,6-Triphenyl-1,3,5-dithiazine: Contains sulfur atoms in its ring structure, similar to the thiophosphinine compound.
2,4,5-Triphenylimidazole: A compound with a similar triphenyl substitution pattern but with an imidazole ring.
Uniqueness
2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione is unique due to the presence of both phosphorus and sulfur atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
114856-24-5 |
|---|---|
分子式 |
C22H19PS2 |
分子量 |
378.5 g/mol |
IUPAC名 |
2,4,5-triphenyl-2-sulfanylidene-3,6-dihydro-1,2λ5-thiaphosphinine |
InChI |
InChI=1S/C22H19PS2/c24-23(20-14-8-3-9-15-20)16-21(18-10-4-1-5-11-18)22(17-25-23)19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChIキー |
HSHYWOODUCCDEE-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(CSP1(=S)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



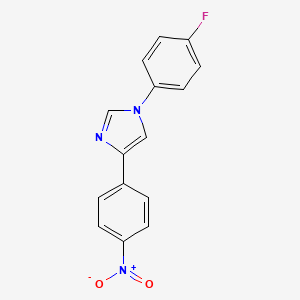
![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)

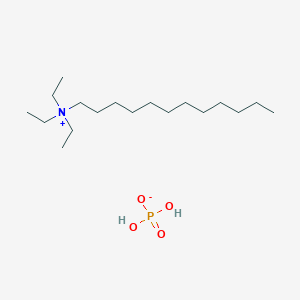
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
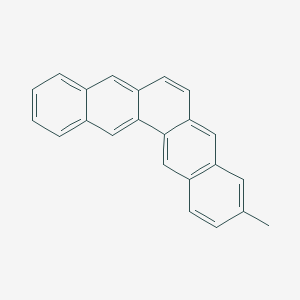

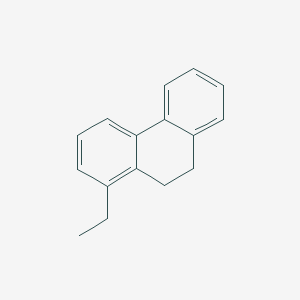

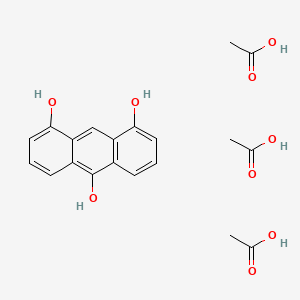

![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
